

# Thalidomide-5-COOH: A Key Building Block for Targeted Protein Degradation

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## Compound of Interest

Compound Name: Thalidomide-5-COOH

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

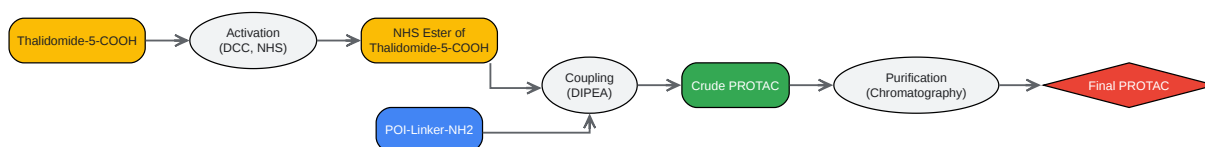
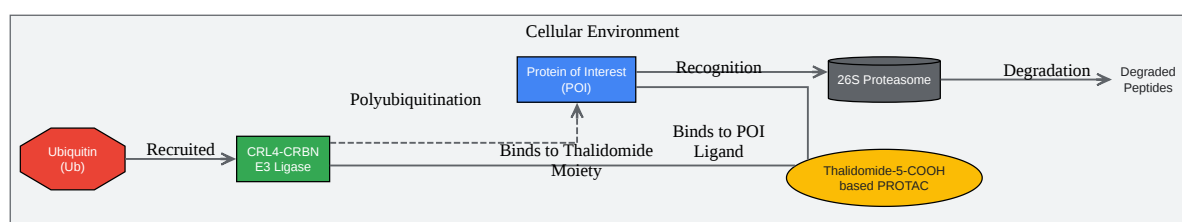
**Thalidomide-5-COOH** is a functionalized derivative of thalidomide, a molecule that has been repurposed as a powerful tool in the field of targeted protein degradation (TPD). It serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of small molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the use of **Thalidomide-5-COOH** in the development of PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN).

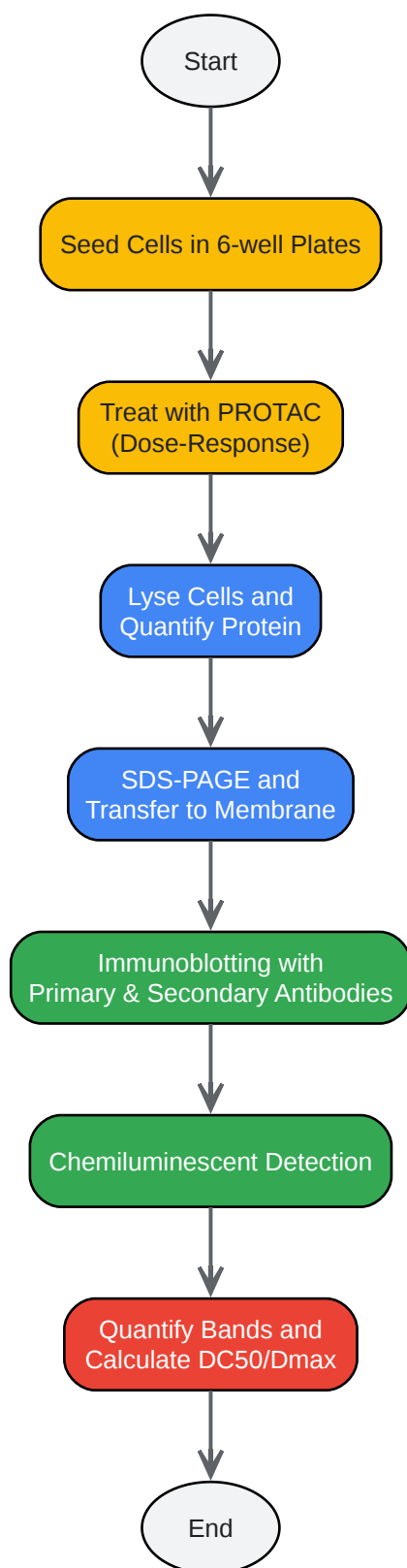
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), while the other, in this case, derived from **Thalidomide-5-COOH**, binds to an E3 ubiquitin ligase. This simultaneous binding event brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.<sup>[2]</sup>

## Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide and its derivatives exert their effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4<sup>CRBN</sup>).<sup>[3][4]</sup> The binding of a **Thalidomide-5-COOH**-containing PROTAC to CRBN alters the substrate specificity of the E3 ligase, enabling it to recognize and bind the target protein brought into proximity by the other end of the PROTAC. This induced ternary complex formation (POI-PROTAC-CRBN) is the key event that triggers the ubiquitination cascade.

Once the POI is polyubiquitinated, it is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins, leading to the selective clearance of the target protein from the cell.





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## References

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